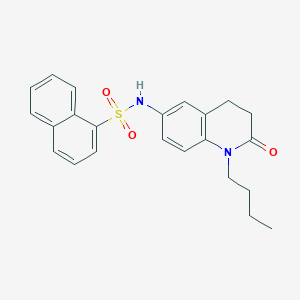

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a chemical entity that appears to be related to various sulfonamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on sulfonamides and tetrahydroquinoline derivatives.

Synthesis Analysis

The synthesis of related compounds involves the reaction of sulfonate with various amines and the formation of tetrahydroquinoline derivatives. For instance, the synthesis of diastereomerically pure sulfoxides and their subsequent reaction to form tetrahydroisoquinoline derivatives is reported, which could be analogous to the synthesis of the compound . Additionally, the use of a novel nanosized N-sulfonated Brønsted acidic catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation is another relevant method that could potentially be applied to the synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with potential for multiple binding sites as seen in the interaction of 1-anilino-8-naphthalene sulfonic acid with cholinesterases . The crystalline structures of sulfonamide compounds and their metal complexes, as determined by X-ray diffraction, show that sulfonamides can act as bidentate ligands, which could be relevant to the structural analysis of the compound .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including the formation of complexes with metals such as Ni(II), where they act as bidentate ligands . The reaction of naphthoquinone sulfonate with aliphatic amines to yield colored products is another example of the chemical reactivity of sulfonamide-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be diverse. For example, the binding of ANS to cholinesterases results in a marked increase in fluorescence quantum yield and a shift in fluorescent emission, indicating changes in physical properties upon binding . The antiproliferative activities of certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives against various human cancer cell lines suggest significant biological properties that could also be relevant to the compound .

科学的研究の応用

Protein Kinase Inhibition

Naphthalenesulfonamide derivatives, including those structurally similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, have been studied extensively for their ability to inhibit protein kinases. Specifically, isoquinolinesulfonamides have shown potent inhibition of cyclic nucleotide-dependent protein kinases and protein kinase C, indicating their potential in research and therapeutic applications for diseases involving dysregulated kinase activity. Hidaka et al. (1984) found that naphthalenesulfonamides, when modified to isoquinoline derivatives, ceased to act as calmodulin antagonists but retained their protein kinase inhibitory activity. Some derivatives displayed selective inhibition toward specific protein kinases, making them valuable tools for studying kinase functions and as leads for drug development [Hidaka, Inagaki, Kawamoto, & Sasaki, 1984].

Antimicrobial Activity

Sulfonamides containing heterocyclic compounds, such as quinoline and isoquinoline, have been synthesized and evaluated for their antimicrobial properties. Fadda, El-Mekawy, and AbdelAal (2016) described the synthesis of novel N-sulfonates with pyridyl, quinolyl, and isoquinolinyl groups, demonstrating a range of antimicrobial activities. Among these compounds, specific derivatives showed high activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of naphthalenesulfonamide derivatives in developing new antimicrobial agents [Fadda, El-Mekawy, & AbdelAal, 2016].

Fluorescent Probes and Sensors

The structural framework of naphthalenesulfonamides has been utilized in the design of fluorescent probes and sensors. For instance, derivatives of naphthalenesulfonamides have been used to study the binding of compounds to proteins using fluorescent probe techniques, indicating their utility in biochemical assays and molecular biology research. Jun et al. (1971) utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe to study the binding of parabens to bovine serum albumin, showcasing the application of such derivatives in enhancing the understanding of molecule-protein interactions [Jun, Mayer, Himel, & Luzzi, 1971].

Anticorrosion Agents

Compounds based on 8-oxyquinoline derivatives, including those with naphthalenesulfonamide structures, have been investigated for their anticorrosion properties. Doroshenko et al. (2017) studied the anticorrosion activities of arylsulfonyl esters of 8-oxyquinoline in sulfuric acid, demonstrating that these compounds can significantly enhance the anticorrosion properties of steels, offering potential applications in materials science and engineering [Doroshenko, Lyashchuk, & Shevchenko, 2017].

特性

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-2-3-15-25-21-13-12-19(16-18(21)11-14-23(25)26)24-29(27,28)22-10-6-8-17-7-4-5-9-20(17)22/h4-10,12-13,16,24H,2-3,11,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRHHRQDNMHPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2487300.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)